molecular formula C10H19NO5 B1590794 (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 1146954-88-2

(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B1590794
CAS No.: 1146954-88-2
M. Wt: 233.26 g/mol
InChI Key: YNMDDOYAIULGRO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo-Enzymatic Synthesis

A notable application is in the chemo-enzymatic synthesis of optically pure compounds. For instance, (S)-3-Hydroxy-3-phenylpropanoic acid, a precursor to antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride, was synthesized using a racemic substrate and Porcine pancreas lipase as a biocatalyst under optimized conditions (Zhao et al., 2014). This highlights the role of (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate in the preparation of chiral β-hydroxy acids.

Asymmetric Synthesis

The compound has also been utilized in the asymmetric synthesis of amino acid derivatives, as seen in the preparation of enantiomerically pure 3‐Amino‐2‐methylenealkanoates through reactions mediated by Cinchona alkaloids (Martelli, Orena, & Rinaldi, 2011). This demonstrates its use in creating compounds with high enantiomeric purity, crucial for pharmaceutical applications.

Dual Chemosensor Development

Another innovative application is in sensor technology, where a rhodamine-based compound was synthesized for dual chemosensor purposes, targeting Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths (Roy et al., 2019). This showcases the compound's role in developing sensitive and selective sensors for metal ions.

Polymer Chemistry

In polymer chemistry, this compound derivatives have been used to synthesize polymers with specific properties. For example, bromo-tert-butyloxycarbonyl-amino-protected monomers were synthesized and polymerized to yield polymers bearing protected amino side groups, which upon deprotection, provided polymers with free amino groups. This process demonstrates the compound's versatility in creating functionalizable polymers for various applications (Ritter, Tabatabai, & Herrmann, 2016).

Drug Development

In drug development, derivatives of this compound have been explored for their potential in creating pharmaceutical compounds. For instance, the compound's derivatives have been investigated for their role in the synthesis of chiral precursors for β-Substituted-γ-Amino Acids, which are valuable for pharmaceutical synthesis (Mukherjee & Martínez, 2011).

Properties

IUPAC Name

ethyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMDDOYAIULGRO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550486
Record name Ethyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146954-88-2
Record name Ethyl N-(tert-butoxycarbonyl)-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 3
Reactant of Route 3
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Reactant of Route 6
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.